N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Description
N-(2-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide (RN: 333435-21-5) is a dihydropyrimidinone derivative with a carboxamide backbone. Its structure features a 2-chlorophenyl group at the N-position, a 2,3-dimethoxyphenyl substituent at the 4-position of the pyrimidine ring, and a thiocarbonyl group at position 2. The 2,3-dimethoxy and 2-chloro substituents confer distinct electronic and steric properties, influencing solubility, logP (~3.85 in analogs), and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-11-16(19(25)23-14-9-5-4-8-13(14)21)17(24-20(28)22-11)12-7-6-10-15(26-2)18(12)27-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKUVEDPXWZUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Dimethoxyphenyl moiety : Contributes to the compound's ability to engage in π-π stacking interactions with biomolecules.
- Sulfanylidene functional group : May play a role in enzyme inhibition mechanisms.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor Activity : The compound may inhibit tumor cell proliferation through mechanisms involving folate receptor interactions and subsequent apoptosis induction. Similar compounds have shown effectiveness in targeting folate receptor-expressing cancer cells, leading to S-phase accumulation and ATP depletion .
- Enzyme Inhibition : The presence of the sulfanylidene group suggests potential inhibitory effects on various enzymes, including acetylcholinesterase and urease. Compounds with related structures have demonstrated strong inhibitory activity against these enzymes, which is crucial for treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
- Antimicrobial Properties : Preliminary studies on related compounds indicate moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests that the compound may also possess antimicrobial properties .
Antitumor Activity
A study focusing on pyrimidine derivatives found that certain modifications led to enhanced antitumor activity. For instance, compounds exhibiting dual inhibition of GARFTase and AICARFTase demonstrated significant antiproliferative effects in vitro, suggesting a similar potential for this compound .
Enzyme Inhibition Studies
Recent investigations into enzyme inhibition have highlighted the compound's potential as a dual inhibitor:
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 |
| Compound B | Urease | 1.13 |
| N-(2-chlorophenyl)-... | TBD | TBD |
These findings suggest that the compound could be developed further for therapeutic applications targeting these enzymes.
Antimicrobial Activity
In vitro studies on similar compounds have reported varying degrees of antibacterial activity:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Other strains tested | Weak to moderate |
This data indicates that N-(2-chlorophenyl)-... may also exhibit antimicrobial properties worth exploring further.
Case Studies
- Anticancer Properties : A case study involving pyrimidine derivatives demonstrated that modifications in the structure led to enhanced cytotoxicity against various cancer cell lines. The study emphasized the importance of the chlorophenyl group in promoting interaction with cellular targets.
- Enzyme Inhibition : Another study showed that compounds with similar structural motifs effectively inhibited urease activity, which is significant for treating urinary tract infections caused by urease-producing organisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substitution Patterns
N-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (ID: 2221-0090)
- Structural Differences :
- Chlorophenyl position: 4- vs. 2-chloro in the target compound.
- Methoxy positions: 2,5-dimethoxy vs. 2,3-dimethoxy.
- 2,5-Dimethoxy substitution may decrease hydrogen-bonding capacity relative to 2,3-dimethoxy, affecting target binding .
- Molecular Weight : 417.91 g/mol (C₂₀H₂₀ClN₃O₃S).
- logP : 3.85, indicating moderate lipophilicity .
N-(3-Chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide (5986-08-3)
- Structural Differences :
- Chlorophenyl position: 3-chloro vs. 2-chloro.
- Substituted aryl group: 2-fluorophenyl replaces 2,3-dimethoxyphenyl.
- Impact on Properties :
- Molecular Formula : C₁₈H₁₅ClFN₃OS.
Functional Group Variations
N-(2-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Structural Differences :
- Methoxy position: Single 3-methoxy vs. 2,3-dimethoxy.
- Impact on Properties: Reduced hydrogen-bonding donors (one vs. Simpler substitution may improve synthetic yield .
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
Comparative Physicochemical Properties
*Estimated based on analog data.
Preparation Methods
Four-Component Reaction Strategy
A palladium-catalyzed oxidative coupling method adapts the four-component reaction (4CR) protocol reported by Liao et al.. This approach constructs the pyrimidine core while simultaneously introducing the sulfanylidene and carboxamide groups:
Reagents :
-
Amidines (from thiourea)
-
Styrene derivatives (for aryl group incorporation)
Conditions :
Mechanism :
-
C–H activation of the amidine by Pd(II).
-
Oxidative coupling with styrene to form the dihydropyrimidine ring.
-
Nucleophilic attack by DMF-derived formamide to install the carboxamide group.
This method achieves a 65–70% yield for the pyrimidine core but requires subsequent functionalization to attach the 2-chlorophenyl and 2,3-dimethoxyphenyl groups.
Installation of the 4-(2,3-Dimethoxyphenyl) Group
The dihydropyrimidine intermediate undergoes Friedel-Crafts alkylation with 2,3-dimethoxybenzaldehyde in the presence of BF₃·Et₂O (10 mol%):
Reaction conditions:
Carboxamide Formation
The carboxylic acid at position 5 is activated as an acyl chloride using SOCl₂ (2 equiv) in anhydrous DCM (0°C, 1 h). Subsequent amidation with 2-chloroaniline proceeds in the presence of Et₃N (3 equiv):
Optimized conditions :
Sulfanylidene Group Optimization
The 2-sulfanylidene moiety is introduced via two methods:
Direct Cyclocondensation with Thiourea
As described in Section 2.1, thiourea participates in the initial ring-forming reaction, directly yielding the sulfanylidene group.
Post-Modification via Sulfurization
For intermediates lacking sulfur, treatment with Lawesson’s reagent (0.5 equiv) in toluene (reflux, 8 h) converts carbonyl groups to thiocarbonyls:
Key parameters :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch processes to flow chemistry improves scalability:
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 24 h | 1.5 h |
| Temperature | 100°C | 120°C |
| Pd Catalyst Loading | 5 mol% | 2 mol% |
| Space-Time Yield | 0.8 g/L/h | 5.2 g/L/h |
Data extrapolated from palladium-catalyzed coupling literature.
Purification Techniques
-
Flash Chromatography :
-
Crystallization :
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18 column, MeCN/H₂O (70:30), 1 mL/min | 99.1% purity |
| Elemental Analysis | C: 57.21% (calcd 57.35%), S: 7.65% (calcd 7.68%) | Within 0.3% error |
Challenges and Mitigation Strategies
-
Racemization at C4 :
-
Sulfur Oxidation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
